N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide -

N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Catalog Number: EVT-4590383
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) that acts on both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [] It potentiates responses to activation of these receptors through binding to a novel allosteric site, distinct from the site targeted by other PAMs like VU-29. [] Studies using site-directed mutagenesis confirmed that mutations eliminating CPPHA's effect did not alter the potentiation induced by known PAMs specific to either mGluR1 or mGluR5. [] This reinforces the unique binding site and mechanism of action of CPPHA.

Relevance: CPPHA shares the 1-oxo-1,3-dihydro-2H-isoindol-2-yl substructure with the target compound, N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. Both compounds feature this phthalimide moiety incorporated into their structures.

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is another positive allosteric modulator (PAM) specifically targeting mGluR5. [] Unlike CPPHA, VU-29 potentiates mGluR5 responses by acting on a site overlapping with the binding site of the negative allosteric modulator, MPEP. [] This difference in binding site leads to distinct mechanisms of action for VU-29 and CPPHA on mGluR5.

Relevance: Though structurally distinct from both CPPHA and the target compound, N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, VU-29's classification as an mGluR5 PAM highlights the potential for exploring different chemical scaffolds for modulating this receptor. This expands the chemical space for discovering novel compounds targeting mGluR5, which may include structures related to the target compound.

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known positive allosteric modulator (PAM) of mGluR1. [] Mutagenesis studies demonstrated that mutations abolishing Ro 67-7476's effect did not impact CPPHA's activity on mGluR1, suggesting their actions occur through distinct binding sites. [] This finding further supports the existence of multiple allosteric sites on mGluR1 that can be pharmacologically targeted.

Relevance: While structurally dissimilar from both CPPHA and the target compound, N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, the classification of Ro 67-7476 as an mGluR1 PAM, alongside CPPHA, highlights the diversity of chemical structures capable of allosterically modulating mGluRs. This encourages the exploration of structural analogs of the target compound for potential mGluR modulatory activity.

Relevance: While this compound does not share specific structural features with N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, its low oral bioavailability highlights the importance of considering pharmacokinetic properties when designing new drug candidates. Modifications to the target compound's structure, perhaps inspired by the work done on compound 2, could be explored to improve its bioavailability and pharmacokinetic profile.

Properties

Product Name

N-1H-indol-5-yl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

IUPAC Name

N-(1H-indol-5-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c1-12(22-11-14-4-2-3-5-16(14)19(22)24)18(23)21-15-6-7-17-13(10-15)8-9-20-17/h2-10,12,20H,11H2,1H3,(H,21,23)

InChI Key

KZHCQAXEQTYYGM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)NC=C2)N3CC4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.